molecular formula C10H9BrN2 B12896701 6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole CAS No. 59506-74-0

6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole

Katalognummer: B12896701
CAS-Nummer: 59506-74-0
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: AJHGJPPVGGNSSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with an amine in the presence of a cyclizing agent. The reaction conditions often involve heating under reflux in a suitable solvent such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include continuous flow synthesis or the use of automated reactors to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, under conditions such as heating or the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen replacing the bromine.

    Substitution: Formation of substituted derivatives where the bromine is replaced by another group.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve binding to active sites or altering the function of target proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

CAS-Nummer

59506-74-0

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

6-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H9BrN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2

InChI-Schlüssel

AJHGJPPVGGNSSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC3=C(N2C1)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.